molecular formula C13H21N3O2S B2506810 1,3-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide CAS No. 1904414-09-0

1,3-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2506810
CAS No.: 1904414-09-0
M. Wt: 283.39
InChI Key: XKFZUDOKDDVDAQ-UHFFFAOYSA-N
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Description

1,3-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide is a chemical compound of significant interest in scientific research, primarily due to its core pyrazole-5-carboxamide structure, a scaffold well-documented for its diverse biological activities. This compound is intended for Research Use Only and is not for diagnostic or therapeutic applications. Pyrazole carboxamide derivatives are extensively investigated in agricultural chemistry for their potent antifungal properties . Research indicates that similar compounds exhibit high efficacy against phytopathogenic fungi such as Rhizoctonia solani , which causes substantial crop losses . The mechanism of action for this class of molecules has been elucidated through proteomic and biochemical studies, showing that they can disrupt mitochondrial function in fungal cells by inhibiting key enzymes in the respiratory chain, specifically succinate dehydrogenase (Complex II) and cytochrome c oxidase (Complex IV) . This inhibition leads to a decrease in mitochondrial membrane potential, disruption of cell membranes, and ultimately, fungal cell death . Beyond agrochemical applications, the pyrazole-5-carboxamide scaffold is also a key structure in pharmacological research. For instance, analogous compounds have been designed and synthesized as novel inhibitors of the Receptor for Advanced Glycation End Products (RAGE), a target implicated in inflammatory processes and Alzheimer's disease pathology . The presence of the 1,3-dimethyl group on the pyrazole ring and the unique thioether-linked tetrahydropyran side chain in this particular analog may influence its physicochemical properties, such as solubility and metabolic stability, as well as its binding affinity to biological targets. Researchers can leverage this compound as a valuable building block or reference standard in the synthesis and development of new fungicidal agents or in exploratory studies targeting human diseases .

Properties

IUPAC Name

2,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-10-9-12(16(2)15-10)13(17)14-5-8-19-11-3-6-18-7-4-11/h9,11H,3-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFZUDOKDDVDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NCCSC2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of 1,3-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran (THF).

    Substitution: Halides, amines, solvents like dichloromethane, and catalysts like palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit notable anti-inflammatory effects. For instance, compounds similar to 1,3-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide have been synthesized and tested for their ability to reduce inflammation in various models. A study demonstrated that certain pyrazole derivatives showed comparable efficacy to established anti-inflammatory drugs like diclofenac sodium in carrageenan-induced edema models .

Antitumor Activity

The compound has been evaluated for its antitumor properties. A recent study synthesized novel pyrazole derivatives that exhibited significant cytotoxic effects against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. The findings suggest that modifications to the pyrazole structure can enhance its antitumor activity, making it a promising candidate for cancer therapy .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. Compounds similar to 1,3-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide have demonstrated efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of specific functional groups within the pyrazole framework has been linked to enhanced antimicrobial activity .

Pesticidal Properties

Pyrazole compounds have shown promise as pesticides due to their ability to disrupt biological processes in pests. Research indicates that certain pyrazole derivatives can act as effective insecticides by interfering with the nervous systems of target insects. This application is particularly relevant in developing sustainable agricultural practices that minimize chemical usage while maximizing pest control efficiency.

Herbicidal Activity

In addition to insecticidal properties, some pyrazole derivatives have exhibited herbicidal activity. Studies have reported that these compounds can inhibit the growth of specific weed species without adversely affecting crop yields, thus offering a dual benefit of weed management and crop protection .

Polymer Chemistry

The unique structural characteristics of 1,3-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide allow it to be utilized as a building block in polymer synthesis. Research has indicated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for high-performance applications in various industries.

Nanotechnology

In nanotechnology, pyrazole derivatives are being investigated for their potential use in drug delivery systems. Their ability to form stable complexes with nanoparticles can facilitate targeted delivery of therapeutic agents, improving treatment outcomes in various diseases .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnti-inflammatory agents
Antitumor activity against HepG2 and A549 cell lines
Antimicrobial activity against E. coli, S. aureus
Agricultural ScienceInsecticides targeting pest species
Herbicides for weed management
Materials ScienceEnhancements in polymer properties
Drug delivery systems using nanoparticles

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of the target compound with analogous pyrazole carboxamides:

Compound Name R Group Substituent Molecular Weight (g/mol) LogP (Estimated) Key Features
Target Compound 2-(Oxan-4-ylsulfanyl)ethyl ~341.5* ~2.1* Oxane ring enhances polarity; thioether linkage improves stability.
AN91 (1,3-Dimethyl-N-[(2-phenylthiazol-4-yl)methyl]-1H-pyrazole-5-carboxamide) (2-Phenylthiazol-4-yl)methyl ~357.4 ~3.8 Thiazole ring increases lipophilicity; strong insecticidal activity.
Tolfenpyrad (4-Chloro-3-ethyl-1-methyl-N-[[4-(4-methylphenoxy)phenyl]methyl]-1H-pyrazole-5-carboxamide) 4-(p-Tolyloxy)benzyl 383.9 ~5.2 Chloro and ethyl groups enhance potency; widely used insecticide.
7a (1,3-Dimethyl-N-[(2-phenyloxazol-4-yl)methyl]-1H-pyrazole-5-carboxamide) (2-Phenyloxazol-4-yl)methyl ~341.4 ~3.5 Oxazole ring balances polarity; moderate insecticidal activity.

*Calculated using ChemDraw and empirical models.

Key Observations :

  • The oxane ring in the target compound reduces LogP compared to aromatic substituents (e.g., AN91, tolfenpyrad), suggesting better aqueous solubility.
  • Thioether linkages (target compound, AN91) may confer metabolic stability over ester or sulfonamide groups in other analogs .
  • Halogenated derivatives (e.g., tolfenpyrad) exhibit higher LogP and insecticidal potency due to increased lipophilicity and target binding .

Biological Activity

1,3-Dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from a variety of scientific studies and patents.

Chemical Structure

The compound can be represented by the following structural formula:

C12H16N4O2S\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

Anti-Inflammatory Activity

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted that certain pyrazole compounds demonstrated inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are critical in the inflammatory process. For instance, compounds structurally related to 1,3-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide showed promising results in reducing edema in carrageenan-induced rat paw models, with inhibition percentages comparable to standard anti-inflammatory drugs like ibuprofen and celecoxib .

CompoundCOX-2 Inhibition (%)Reference Drug Comparison
1,3-Dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamideTBDTBD
Celecoxib22%Standard
Compound A62%Celecoxib

Anticancer Activity

The anticancer properties of pyrazole derivatives have also been explored. Studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines. For instance, a series of pyrazole derivatives were tested against breast cancer cell lines with some exhibiting IC50 values lower than those of established chemotherapeutics like doxorubicin . The mechanism often involves the induction of apoptosis through the modulation of various signaling pathways.

Antimicrobial Activity

In addition to anti-inflammatory and anticancer effects, 1,3-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide may possess antimicrobial properties. Research has indicated that related pyrazole compounds show activity against a range of bacterial strains including E. coli and S. aureus. The presence of specific functional groups within these compounds appears to enhance their antimicrobial efficacy .

Case Studies

Several case studies have investigated the biological activities of pyrazole derivatives:

  • Anti-inflammatory Effects : In a study involving carrageenan-induced paw edema in rats, compounds similar to 1,3-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide showed significant reduction in inflammation compared to control groups.
  • Cancer Cell Line Inhibition : A series of pyrazole derivatives were tested against MCF-7 breast cancer cells, revealing that some compounds inhibited cell proliferation by over 70% at concentrations lower than 10 µM.
  • Antimicrobial Testing : Pyrazole derivatives were evaluated against multiple bacterial strains using agar diffusion methods, with several compounds demonstrating zones of inhibition comparable to standard antibiotics.

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